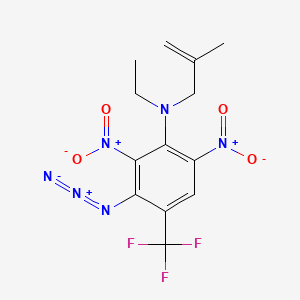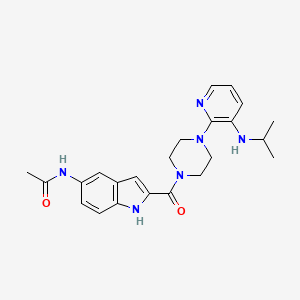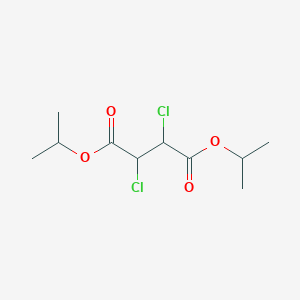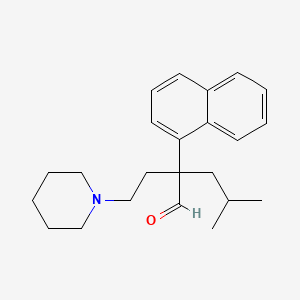
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- is a complex organic compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring, an acetaldehyde group, and a piperidine moiety
Preparation Methods
The synthesis of 1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- involves multiple steps, typically starting with the formation of the naphthaleneacetaldehyde core. The introduction of the isobutyl and piperidinoethyl groups is achieved through specific organic reactions under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
Chemical Reactions Analysis
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- can be compared with other similar compounds such as 1-Naphthaleneacetic acid and its derivatives. These compounds share a naphthalene core but differ in their functional groups and side chains, leading to variations in their chemical properties and applications.
Conclusion
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.
Properties
CAS No. |
30301-11-2 |
|---|---|
Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-methyl-2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)pentanal |
InChI |
InChI=1S/C23H31NO/c1-19(2)17-23(18-25,13-16-24-14-6-3-7-15-24)22-12-8-10-20-9-4-5-11-21(20)22/h4-5,8-12,18-19H,3,6-7,13-17H2,1-2H3 |
InChI Key |
HADUURJSDCITEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCN1CCCCC1)(C=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


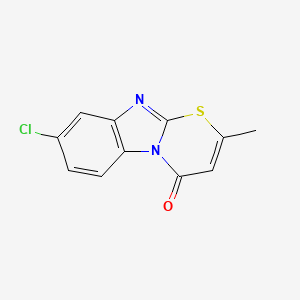
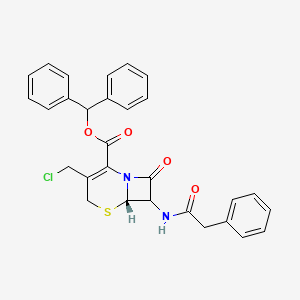
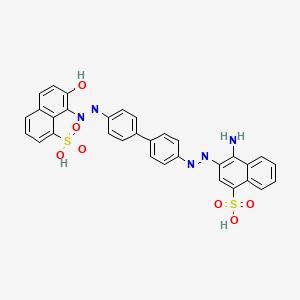
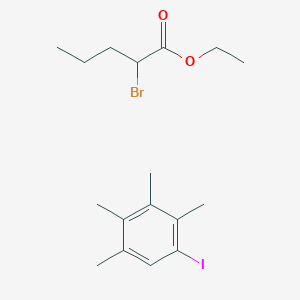

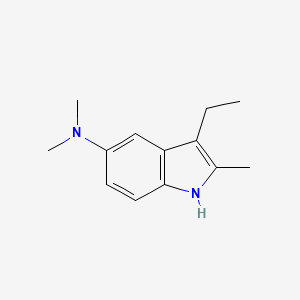

![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12812319.png)
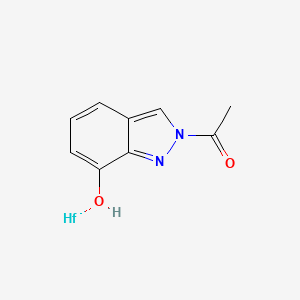
![n-Tert-butyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12812334.png)
